molecular formula C6H18KNSi2 B107710 Potassium bis(trimethylsilyl)amide CAS No. 40949-94-8

Potassium bis(trimethylsilyl)amide

Cat. No.: B107710
CAS No.: 40949-94-8
M. Wt: 199.48 g/mol
InChI Key: IUBQJLUDMLPAGT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium bis(trimethylsilyl)amide, commonly abbreviated as KHMDS , is a strong, non-nucleophilic base . Its primary targets are protons in acidic hydrogen atoms, such as those found in carbonyl compounds . It is particularly effective in the alkylation of alkylpyridines .

Mode of Action

KHMDS acts as a base catalyst, showing high activity and selectivity for the alkylation of alkylpyridines . As a base, it deprotonates acidic hydrogens, generating carbanions that can act as nucleophiles in subsequent reactions .

Biochemical Pathways

The exact biochemical pathways affected by KHMDS are dependent on the specific reaction conditions and substrates present. In general, khmds is used to generate carbanions, which can then participate in various reactions such as nucleophilic substitutions or additions .

Pharmacokinetics

It’s worth noting that khmds is a strong base and reacts with water , which would likely limit its bioavailability in biological systems.

Result of Action

The primary result of KHMDS’s action is the generation of carbanions from acidic hydrogen atoms . These carbanions can then act as nucleophiles, participating in various reactions and leading to the formation of new carbon-carbon bonds .

Action Environment

KHMDS is sensitive to moisture and must be stored under inert gas . It is soluble in most organic solvents , and its solution structures are either solvated monomers or dimers (or mixtures thereof) depending on the coordinating power, concentration, and temperature of the solvent . It’s also worth noting that KHMDS can ignite spontaneously if heated to >170°C in air .

Preparation Methods

Chemical Reactions Analysis

Potassium bis(trimethylsilyl)amide is primarily used as a strong base in various chemical reactions. It is involved in deprotonation reactions, where it abstracts a proton from a substrate, forming a corresponding anion . This compound is also used in the alkylation of carbonyl compounds and the preparation of lanthanide complexes . The major products formed from these reactions depend on the specific substrates and conditions used.

Biological Activity

Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, non-nucleophilic base widely utilized in organic synthesis. Its unique properties facilitate various chemical reactions, making it an essential compound in both academic and industrial research. This article delves into the biological activity of KHMDS, highlighting its mechanisms of action, applications, and relevant case studies.

Overview of this compound

  • Chemical Formula : (CH3)3Si)2NK(CH_3)_3Si)_2NK
  • Molecular Weight : 199.49 g/mol
  • pKa : Approximately 26, indicating its strength as a base compared to other amides like lithium diisopropylamide (pKa ~36) .

KHMDS is characterized by its high solubility in organic solvents and its ability to form solvated monomers or dimers depending on the solvent conditions .

KHMDS primarily acts as a Bronsted base , facilitating deprotonation reactions that generate carbanions from acidic hydrogen atoms. This process is crucial for various organic transformations, including nucleophilic substitutions and additions .

Target Pathways

  • Carbanion Generation : KHMDS abstracts protons from substrates, forming carbanions that can engage in further reactions.
  • Catalytic Role : It serves as an efficient catalyst in reactions involving silanols and terminal acetylenes, leading to the formation of organogermanes .

Applications in Biological Research

KHMDS has been employed in several biological contexts, particularly in synthesizing compounds with potential therapeutic effects. Some notable applications include:

  • Synthesis of Organogermanes : KHMDS has been used to catalyze the formation of germasiloxanes and alkynylgermanes, which have implications in medicinal chemistry .
  • Polymer Chemistry : It acts as an anionic initiator for the preparation of poly(ethylene oxide), showcasing its versatility beyond traditional organic synthesis .

Case Studies and Research Findings

  • Catalytic Efficiency :
    • A study demonstrated that KHMDS effectively catalyzed the reaction between silanols and alkynylgermanes, achieving yields over 90% under optimized conditions. This reaction pathway highlights KHMDS's role in generating complex organosilicon compounds .
  • Comparison with Other Bases :
    • Research comparing KHMDS with other bases like potassium hydroxide indicated that while both could catalyze similar reactions, KHMDS provided superior yields and selectivity for certain products .
  • Biochemical Pathways :
    • Investigations into the biochemical pathways influenced by KHMDS revealed its potential interactions with various biological molecules, although specific targets remain largely unexplored. The compound's ability to facilitate the formation of reactive intermediates suggests it could play a role in developing new therapeutic agents .

Data Tables

PropertyValue
Molecular Weight199.49 g/mol
pKa~26
SolubilityHigh in organic solvents
Common UsesOrganic synthesis, catalysis
Reaction TypeYield (%)Comments
Silanol + Alkynylgermane92High selectivity observed
Poly(ethylene oxide)VariableDependent on reaction conditions

Properties

IUPAC Name

potassium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQJLUDMLPAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18KNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390655
Record name Potassium bis(trimethylsilyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40949-94-8
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040949948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium bis(trimethylsilyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium bis(trimethylsilyl)amide
Reactant of Route 2
Potassium bis(trimethylsilyl)amide

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